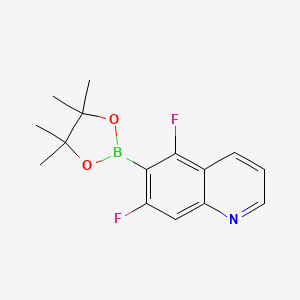![molecular formula C11H7N5O3 B12987334 5-([1,2,4]Triazolo[4,3-a]pyrazin-8-yloxy)pyridine-3-carboxylic acid](/img/structure/B12987334.png)
5-([1,2,4]Triazolo[4,3-a]pyrazin-8-yloxy)pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-([1,2,4]Triazolo[4,3-a]pyrazin-8-yloxy)pyridine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a triazolo-pyrazine moiety linked to a pyridine carboxylic acid group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-([1,2,4]Triazolo[4,3-a]pyrazin-8-yloxy)pyridine-3-carboxylic acid typically involves the formation of the triazolo-pyrazine core followed by the introduction of the pyridine carboxylic acid moiety. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the use of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine as a key scaffold has been reported . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques such as microwave-assisted synthesis have been explored to reduce reaction times and improve efficiency . Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-([1,2,4]Triazolo[4,3-a]pyrazin-8-yloxy)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s biological activity.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperature, pH, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-([1,2,4]Triazolo[4,3-a]pyrazin-8-yloxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of c-Met kinase, a protein involved in cell signaling pathways related to cancer progression . The compound binds to the active site of the kinase, preventing its activity and thereby inhibiting cancer cell proliferation. Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Shares the triazolo-pyrazine core but lacks the pyridine carboxylic acid moiety.
1,2,4-Triazolo[4,3-a]pyrazine derivatives: Various derivatives have been synthesized with different substituents, offering a range of biological activities.
Uniqueness
The uniqueness of 5-([1,2,4]Triazolo[4,3-a]pyrazin-8-yloxy)pyridine-3-carboxylic acid lies in its combined structural features, which confer distinct chemical and biological properties. Its ability to act as a kinase inhibitor and its antibacterial activity set it apart from other similar compounds, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C11H7N5O3 |
|---|---|
Molecular Weight |
257.20 g/mol |
IUPAC Name |
5-([1,2,4]triazolo[4,3-a]pyrazin-8-yloxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H7N5O3/c17-11(18)7-3-8(5-12-4-7)19-10-9-15-14-6-16(9)2-1-13-10/h1-6H,(H,17,18) |
InChI Key |
JUZNONHABTWWGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NN=C2C(=N1)OC3=CN=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8-(2-Methoxypropan-2-yl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B12987286.png)

![7-Chloro-5-(5-methyl-6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine](/img/structure/B12987295.png)


![Methyl 5-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12987309.png)
![(S)-[4,4'-Bibenzo[d][1,3]dioxole]-5,5'-diylbis(diphenylphosphine oxide)](/img/structure/B12987317.png)


